Future research on Fingolimod may focus on developing more selective agonists for specific S1P receptors to target specific cell types and minimize potential side effects. [ [] ] Enhancing its delivery systems for improved efficacy and targeted action is another potential area of exploration. [ [] ]
Fingolimod Palmitate Amide is a derivative of Fingolimod, a well-known sphingosine 1-phosphate receptor modulator primarily utilized in the treatment of relapsing-remitting multiple sclerosis. This compound is designed to enhance the pharmacokinetic and pharmacodynamic properties of Fingolimod by incorporating the fatty acid palmitate, which may improve its therapeutic efficacy and bioavailability. Fingolimod Palmitate Amide is classified as an experimental compound, indicating its ongoing investigation for various medical applications, particularly in neurodegenerative diseases, cancer, and autoimmune disorders .
The synthesis of Fingolimod Palmitate Amide involves several key steps:
These synthetic routes are critical for producing this compound in a laboratory setting while ensuring high purity and yield.
Fingolimod Palmitate Amide has a molecular formula of C35H63NO3 and a molecular weight of 545.88 g/mol. Its structure features a long hydrophobic carbon chain due to the palmitate component, which enhances its interaction with lipid membranes and potentially increases its bioavailability . The compound's structural characteristics allow it to effectively target sphingosine 1-phosphate receptors on lymphocytes, influencing their migration and function within the immune system.
Fingolimod Palmitate Amide participates in various biochemical reactions:
These reactions underscore its potential therapeutic roles in modulating immune responses.
The mechanism of action for Fingolimod Palmitate Amide involves several processes:
This multifaceted mechanism highlights its potential utility in treating conditions characterized by dysregulated immune responses.
Fingolimod Palmitate Amide possesses distinct physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products.
Fingolimod Palmitate Amide has several scientific applications:
These applications underscore its significance in both research and clinical settings, paving the way for future therapeutic innovations.
Fingolimod Palmitate Amide (CAS 1242271-26-6) is systematically named as N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide, reflecting its hybrid structure derived from Fingolimod (FTY720) and palmitic acid [1] . Its molecular formula C35H63NO3 and molecular weight of 545.88 g/mol were confirmed through high-resolution mass spectrometry [1] [3]. The structure integrates three distinct domains:
This amide derivative is alternatively designated as Fingolimod Impurity 8 or Fingorod Impurity 11 in pharmaceutical contexts, indicating its status as a process-related impurity during Fingolimod synthesis [1] [9].
Table 1: Nomenclature and Identifiers of Fingolimod Palmitate Amide
Category | Designation |
---|---|
Systematic IUPAC Name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide |
Synonyms | Fingolimod Impurity 8; Fingorod Impurity 11; Fingolimod M28 |
CAS Number | 1242271-26-6 |
Molecular Formula | C35H63NO3 |
Molecular Weight | 545.88 g/mol |
Key Structural Features | C16 palmitoyl chain; geminal diol; 4-octylphenyl substituent |
Comprehensive spectroscopic profiling has enabled precise structural verification:
1H-NMR (400 MHz, CDCl3): Characteristic signals include δ 7.11 (m, 4H, aromatic), 3.32 (t, 2H, -CH2-N), 2.56 (t, 2H, Ph-CH2-), 1.25 (broad, 10H+16H, aliphatic chains), and 0.88 (t, 3H, terminal methyl) [1] [9]. The geminal diol protons appear as distinct resonances at δ 3.18-3.35.
13C-NMR: Key carbonyl carbon at δ 174.5 (C=O), aromatic carbons (δ 128-143), and aliphatic chain carbons (δ 14-36) [1].
Mass Spectrometry: ESI-MS exhibits [M+H]+ at m/z 546.50, with fragmentation ions at m/z 264.2 (Fingolimod moiety) and 256.2 (palmitoyl cation) . High-resolution MS confirms exact mass as 545.476 g/mol [3].
Infrared Spectroscopy: Strong absorption bands at 3300 cm-1 (O-H/N-H stretch), 1640 cm-1 (amide C=O), and 1540 cm-1 (N-H bend) [1]. C-H stretches of alkyl chains appear at 2850–2950 cm-1.
Table 2: Summary of Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
1H-NMR | δ 7.11 (m, 4H) | Aromatic protons |
δ 3.32 (t, 2H) | -CH2-N-CO- | |
δ 2.56 (t, 2H) | Ph-CH2-CH2- | |
δ 1.25 (broad, 26H) | Methylene groups of alkyl chains | |
13C-NMR | δ 174.5 | Amide carbonyl |
δ 139.8–128.4 | Aromatic carbons | |
δ 36.1–14.1 | Aliphatic chain carbons | |
IR | 3300 cm-1 | O-H/N-H stretch |
1640 cm-1 | Amide C=O stretch | |
MS | [M+H]+ m/z 546.50 | Molecular ion |
Fingolimod Palmitate Amide displays distinct physical and chemical behaviors critical for pharmaceutical handling:
Water: <0.1 mg/mL [1] [3]This profile aligns with its high lipophilicity (LogP = 11.7), necessitating lipid-based formulations for biological studies .
Melting Point: The compound melts sharply at 62–65°C, indicative of crystalline purity when synthesized under controlled conditions [1].
Thermal Stability: Decomposition occurs at 699.2±55.0°C (predicted), though hygroscopicity requires storage under inert atmosphere at -20°C [1] [9].
Ionization Characteristics: The predicted pKa of 14.31±0.10 confirms non-ionizable behavior under physiological pH, governing passive membrane diffusion [1].
The synthesis involves sequential modifications of the Fingolimod scaffold:
Step 1: Fingolimod Intermediate Preparation
The core structure is synthesized via Friedel-Crafts acylation of n-octylbenzene with 3-nitropropanoyl chloride (85% yield), followed by carbonyl reduction using triethylsilane/TFA (98% yield) [6]:
n-Octylbenzene + 3-Nitropropanoyl Chloride → 3-(4-Octylphenyl)-3-nitropropan-1-one [AlCl₃, Hexane, 0-10°C] ↓ Triethylsilane/TFA → 1-Nitro-3-(4-octylphenyl)propane
Step 2: Amide Coupling
The amine group of Fingolimod is acylated with palmitoyl chloride under Schotten-Baumann conditions:
Fingolimod + Palmitoyl Chloride → Fingolimod Palmitate Amide [NaOH, CH₂Cl₂/H₂O, 0°C]
Optimization focuses on:
Modification of the acyl chain length profoundly impacts properties:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1